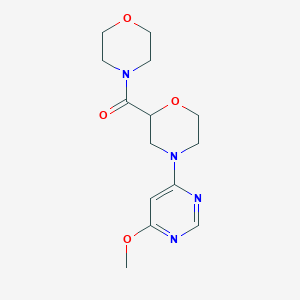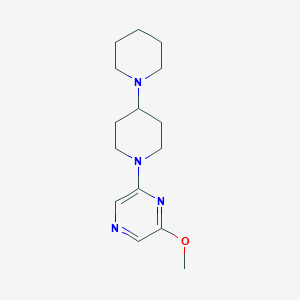![molecular formula C15H19BrN2O2 B15119773 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Coupling with morpholine: The bromophenyl intermediate is then coupled with morpholine under suitable conditions to form the morpholine ring.
Introduction of the cyclopropyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under suitable conditions.
Cyclization reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.
Materials science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological research: It may be used as a tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The cyclopropyl group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has similar applications in medicinal chemistry.
4-bromophenyl)methanesulfinate: Another compound with a bromophenyl group, used in organic synthesis.
Uniqueness
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropyl group and the morpholine ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-3-1-11(2-4-12)9-18-7-8-20-14(10-18)15(19)17-13-5-6-13/h1-4,13-14H,5-10H2,(H,17,19) |
InChI Key |
HKURZSZOHBLNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)

![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![2,4-Dimethyl-7-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B15119711.png)
![2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B15119715.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119720.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15119730.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)

![2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15119748.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)
